molecular formula C7H10O2 B107114 Methyl 3-methylenecyclobutanecarboxylate CAS No. 15963-40-3

Methyl 3-methylenecyclobutanecarboxylate

Cat. No. B107114
CAS RN: 15963-40-3
M. Wt: 126.15 g/mol
InChI Key: OSWTXCSCDKIANQ-UHFFFAOYSA-N
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Description

Methyl 3-methylenecyclobutanecarboxylate is a compound that belongs to the family of cyclobutane derivatives, which are known for their unique chemical properties due to the strained four-membered ring structure. These compounds are of significant interest in synthetic organic chemistry for their potential applications in creating complex molecular architectures.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, showcasing the potential for synthesizing complex cyclobutane structures using light-induced reactions . Anionic polymerization using tert-butyllithium and aluminum bisphenoxide has been employed to synthesize polymers from methyl bicyclobutane-1-carboxylate, indicating the versatility of cyclobutane derivatives in polymer chemistry . Additionally, the synthesis of methyl 3-methylcyclobutene-1-carboxylate from N-(1-propenyl)piperidine and methyl acrylate followed by methylation and base treatment demonstrates another pathway to cyclobutane derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can exhibit a planar or puckered conformation. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate reveals a slightly distorted square-planar arrangement of the central ring . Methylenecyclobutane has been studied using electron diffraction and spectroscopy, showing large-amplitude ring-puckering motion .

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions. The photocycloaddition of methyl chromonecarboxylates with alkenes to form cyclobutane adducts is an example of the reactivity of these compounds under light irradiation . The Baeyer–Villiger oxidation of 2-methylenecyclobutanones to 4-methylenebutanolides using (PhSe)2 and H2O2 at room temperature is another reaction showcasing the chemical versatility of cyclobutane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their strained ring structure. The crystal packing in the structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is stabilized by hydrogen bonding and van der Waals interactions, highlighting the importance of non-covalent interactions in the solid state . The polymerization of methyl 3-methylcyclobutene-1-carboxylate results in polymers with specific thermal properties, which are determined by the nature of the cyclobutane ring and the substituents attached to it .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclobutene Reactions : Methyl 3-formylcyclobutene-3-carboxylate, related to Methyl 3-methylenecyclobutanecarboxylate, was synthesized and used to study electrocyclic reactions, contributing to our understanding of ring-opening dynamics in organic chemistry (Niwayama & Houk, 1992).

  • Small-Ring Compounds Synthesis : Methylenecyclobutene, synthesized from derivatives like 3-methylenecyclobutanecarboxylic acid, plays a role in understanding molecular-orbital theory and polymerization processes (Applequist & Roberts, 1956).

  • Conformationally Restricted Amino Acids : Methyl 3-methylenecyclobutanecarboxylate was used in synthesizing new spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid, showing potential in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017).

  • Dimerisation and Ring-Opening Studies : Studies involving methyl 3,3-dimethylcyclopropenecarboxylate, related to Methyl 3-methylenecyclobutanecarboxylate, shed light on dimerisation and ring-opening reactions, contributing to the field of organic synthesis (Baird et al., 1987).

Biochemical and Environmental Applications

  • DNA Damage Repair Mechanisms : Studies on Escherichia coli AlkB, which repairs DNA alkylation damage, involve understanding the chemistry of methylated compounds, where derivatives like Methyl 3-methylenecyclobutanecarboxylate can play a role in mechanistic insights (Trewick et al., 2002).

  • Organic Pollutant Degradation : Research into degrading organic pollutants like methylene blue, tetracycline, and rhodamine b using ferromanganese oxide in aqueous medium, where molecules like Methyl 3-methylenecyclobutanecarboxylate could be studied for their interactions with such systems (Kabel et al., 2021).

Pharmaceutical and Material Science

  • Drug Candidate Compound Synthesis : Scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry highlights the role of Methyl 3-methylenecyclobutanecarboxylate derivatives in pharmaceutical synthesis (Yamashita et al., 2019).

Safety And Hazards

The safety information available indicates that Methyl 3-methylenecyclobutanecarboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

methyl 3-methylidenecyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWTXCSCDKIANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453305
Record name Methyl 3-methylenecyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylenecyclobutanecarboxylate

CAS RN

15963-40-3
Record name Methyl 3-methylenecyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methylenecyclobutanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HN Cripps, JK Williams, V Tullio… - Journal of the American …, 1959 - ACS Publications
CH3 IX IV Fig. 1.—Reactions of 3-methylenecyclobutane-l, 2-dicarboxylic anhydride. tensity 2 appeared for the HOD and H20 formed by exchange with the carboxyl hydrogens. The …
Number of citations: 12 pubs.acs.org
JJ Drysdale, HB Stevenson… - Journal of the American …, 1959 - ACS Publications
Syntheses for substituted 1, 3-dienes, 1, 4-dienes and allenic esters have been discovered in the thermal rearrangement of substituted methylenecyclobutanes. 2-(2-Cyanoethyl)-3-…
Number of citations: 27 pubs.acs.org
DS Connor - 1966 - search.proquest.com
… Methyl acrylate was condensed with allene in an autoclave to give methyl 3-methylenecyclobutanecarboxylate. Hydrogen bromide was added anti-Markownikoff to give methyl 3-[ …
Number of citations: 2 search.proquest.com
TJ Kealy, RE Benson - The Journal of Organic Chemistry, 1961 - ACS Publications
… material and a small amount of methyl l-methyl-3methylenecyclobutanecarboxylate were … with a small amount of methyl l-methyl-3-methylenecyclobutanecarboxylate, bp 66 (33 mm.), n…
Number of citations: 62 pubs.acs.org
KB Wiberg, DS Connor - Journal of the American Chemical …, 1966 - ACS Publications
Thesynthesis of bicyclo [l. 1.1 Jpentane and of its 1-methyl derivative is described. The physical properties (nmr, infrared, and mass spectra), the thermal rearrangement to 1, 4-…
Number of citations: 139 pubs.acs.org
S Ooba, H Kato, M Ohta - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
The nitrous acid deamination of 3-methylenecyclobutylcarbinylamine in water gave 2-methylenecyclopentanol and 3-methylenecyclopentanol. The reduction of methyl 3-methylene-…
Number of citations: 4 www.journal.csj.jp
EW Della, PE Pigou, CH Schiesser… - The Journal of Organic …, 1991 - ACS Publications
… Methyl 3-methylenecyclobutanecarboxylate (5e) was available from earlier work. Methylenecyclobutane (5a). 3-Methylenecyclobutanecarboxylic acid(5d; 3.0 g, 26.8 mmol) was …
Number of citations: 32 pubs.acs.org
JR VAN ZANDT WILLIAMS - 1968 - search.proquest.com
… , was prepared according to the procedure given by Connor, ***** Methyl acrylate was condensed with allene in an autoclave to give methyl 3-methylenecyclobutanecarboxylate in 35–…
Number of citations: 0 search.proquest.com
AV Chemagin, NV Yashin, YK Grishin… - …, 2009 - thieme-connect.com
A novel and convenient synthesis of diethyl [nitro (diazo) methyl] phosphonate and its reactions with various alkenes are described. The reactivity of diethyl [nitro (diazo) methyl] …
Number of citations: 29 www.thieme-connect.com

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